- Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1), Bioorganic & Medicinal Chemistry Letters, 2007, 17(8), 2179-2183
Cas no 937366-57-9 (3-(2,5-Dichloropyrimidin-4-yl)-1H-indole)
937366-57-9 structure
Product Name:3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
CAS-nummer:937366-57-9
MF:C12H7Cl2N3
MW:264.110080003738
MDL:MFCD17392851
CID:1040096
PubChem ID:56655376
Update Time:2024-10-26
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
- 3-(2,5-Dichloro-4-pyrimidinyl)-1H-indole (ACI)
- EN300-7355635
- 3-(2,5-dichloro-pyrimidin-4-yl)-1H-indole
- FBEYVYDAVBOFOJ-UHFFFAOYSA-N
- W13000
- 937366-57-9
- AKOS016006647
- Z3235028906
- 3-(2,5-DICHLORO-4-PYRIMIDINYL)-1H-INDOLE
- CS-W000436
- SCHEMBL517461
- AS-64598
- MFCD17392851
- DB-330584
- DTXSID90718182
-
- MDL: MFCD17392851
- Inchi: 1S/C12H7Cl2N3/c13-9-6-16-12(14)17-11(9)8-5-15-10-4-2-1-3-7(8)10/h1-6,15H
- InChI-sleutel: FBEYVYDAVBOFOJ-UHFFFAOYSA-N
- LACHT: ClC1N=C(C2C3C(=CC=CC=3)NC=2)C(Cl)=CN=1
Berekende eigenschappen
- Exacte massa: 263.0017026g/mol
- Monoisotopische massa: 263.0017026g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 1
- Complexiteit: 277
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.6
- Topologisch pooloppervlak: 41.6Ų
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | D438258-1mg |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 1mg |
$190.00 | 2023-05-18 | ||
| TRC | D438258-10mg |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 10mg |
$1499.00 | 2023-05-18 | ||
| Chemenu | CM147281-1g |
3-(2,5-dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 1g |
$729 | 2021-08-05 | |
| Ambeed | A171252-100mg |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 100mg |
$121.0 | 2025-04-15 | |
| Ambeed | A171252-250mg |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 250mg |
$242.0 | 2025-04-15 | |
| Ambeed | A171252-1g |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 1g |
$653.0 | 2025-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92387-100mg |
3-(2,5-dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 100mg |
¥1390.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92387-250mg |
3-(2,5-dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 250mg |
¥2261.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92387-1g |
3-(2,5-dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 1g |
¥5184.0 | 2024-04-16 | |
| abcr | AB488730-100mg |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole; . |
937366-57-9 | 100mg |
€403.10 | 2025-02-18 |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran , Tetrahydrofuran ; 0 °C; 0.5 h, 0 °C
1.2 1 h, rt; rt → 60 °C; 1.5 h, 60 °C
1.2 1 h, rt; rt → 60 °C; 1.5 h, 60 °C
Referentie
- Preparation of heterocyclic compounds and uses thereof, World Intellectual Property Organization, , ,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, 75 °C
Referentie
- Aminopyrimidine derivatives as inhibitors of cyclin-dependent kinase 7 (CDK7) and their preparation, World Intellectual Property Organization, , ,
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Methylmagnesium iodide Solvents: Diethyl ether , 1,2-Dichloroethane ; 0 °C; 0 °C; 30 min, 0 °C; 30 min, rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referentie
- Preparation of pyrimidine derivatives for treatment of cancer, World Intellectual Property Organization, , ,
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran , Tetrahydrofuran ; 10 min, 0 °C; 30 min, 0 - 2 °C
1.2 0 - 2 °C; 1 h, 25 °C; 25 °C → 60 °C; 1.5 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Acetic acid ; 25 °C
1.4 Solvents: Tetrahydrofuran , Water ; 20 min, 60 °C
1.2 0 - 2 °C; 1 h, 25 °C; 25 °C → 60 °C; 1.5 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Acetic acid ; 25 °C
1.4 Solvents: Tetrahydrofuran , Water ; 20 min, 60 °C
Referentie
- Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR), Journal of Medicinal Chemistry, 2013, 56(17), 7025-7048
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Aluminum chloride ; 30 min, rt; rt → 80 °C; 1 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min
Referentie
- Pyrimidine amine compounds, its preparation method and application, China, , ,
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Methylmagnesium iodide Solvents: Dichloromethane ; 0 °C; 30 min, 0 °C
1.2 2 h, 0 °C → rt
1.3 Reagents: Water ; cooled
1.2 2 h, 0 °C → rt
1.3 Reagents: Water ; cooled
Referentie
- Compound as cyclin-dependent kinase inhibitor, and application thereof, China, , ,
Productiemethode 8
Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid Solvents: 2-Pentanol ; 3 h, 110 °C
Referentie
- Pyrimidine-benzene-1,3-diamine-acrylamide derivatives as EGFR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Methylmagnesium bromide Solvents: 1,2-Dichloroethane ; 0 °C
1.2 10 min, 0 °C; 14 h, reflux
1.2 10 min, 0 °C; 14 h, reflux
Referentie
- Preparation of heteroaryl compounds for kinase inhibition, World Intellectual Property Organization, , ,
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ; 0.5 h, 0 °C
1.2 1 h, rt; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid ; 10 min, rt
1.2 1 h, rt; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid ; 10 min, rt
Referentie
- Preparation of (substituted phenyl) (substituted pyrimidine) amino derivative as anticancer drugs, World Intellectual Property Organization, , ,
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, 75 °C
Referentie
- Preparation of indolylpyrimidinylaminophenylpicolinamide derivatives and analogs for use as CDK7 inhibitors, World Intellectual Property Organization, , ,
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran , Tetrahydrofuran ; 10 min, 0 °C; 30 min, 0 - 2 °C
1.2 0 - 2 °C; 2 °C → rt; 1 h, rt; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; rt; 20 min, 60 °C
1.2 0 - 2 °C; 2 °C → rt; 1 h, rt; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; rt; 20 min, 60 °C
Referentie
- Aminopyrimidine compounds as FGFR inhibitor and their preparation, World Intellectual Property Organization, , ,
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran , Tetrahydrofuran ; 10 min, 0 °C; 0.5 h, 0 - 2 °C
1.2 0 - 2 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; rt; 20 min, 60 °C
1.2 0 - 2 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; rt; 20 min, 60 °C
Referentie
- Preparation of 2-(2,4,5-substituted-anilino)pyrimidine derivatives as EGFR modulators useful for treating cancer, World Intellectual Property Organization, , ,
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Methylmagnesium bromide Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 45 min, 0 °C
1.2 Solvents: Tetrahydrofuran ; 45 min, rt; rt → 60 °C; 1.5 h, 60 °C
1.3 Reagents: Acetic acid Solvents: Water ; 15 min, 60 °C
1.2 Solvents: Tetrahydrofuran ; 45 min, rt; rt → 60 °C; 1.5 h, 60 °C
1.3 Reagents: Acetic acid Solvents: Water ; 15 min, 60 °C
Referentie
- Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines, ACS Medicinal Chemistry Letters, 2020, 11(6), 1137-1144
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C; 30 min, 0 °C
1.2 0 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; rt; 20 min, 60 °C
1.2 0 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; rt; 20 min, 60 °C
Referentie
- Class of CDK inhibitor based on organic arsenic compds, preparation method and application thereof, China, , ,
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: Aluminum chloride Solvents: 1,2-Dimethoxyethane ; 5 min, rt
1.2 Solvents: 1,2-Dimethoxyethane ; rt; overnight, 80 °C
1.3 Reagents: Water ; 0 °C
1.2 Solvents: 1,2-Dimethoxyethane ; rt; overnight, 80 °C
1.3 Reagents: Water ; 0 °C
Referentie
- Discovery of Potent and Wild-Type-Sparing Fourth-Generation EGFR Inhibitors for Treatment of Osimertinib-Resistance NSCLC, Journal of Medicinal Chemistry, 2023, 66(10), 6849-6868
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran ; 10 min, 0 °C; 30 min, 0 - 2 °C
1.2 0 - 2 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; 25 °C; 20 min, 60 °C
1.2 0 - 2 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; 25 °C; 20 min, 60 °C
Referentie
- Preparation methods and polyamide compounds for modulating myotonic dystrophy 1, World Intellectual Property Organization, , ,
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ; 10 min, 0 °C; 3 h, 60 °C
Referentie
- Preparation of substituted tetrahydroisoquinolinylaminopyridines and pyrrolopyridinylphenyldialkyl phosphine and their analogs as HPK1 inhibitors for treating cancers, World Intellectual Property Organization, , ,
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 1 h, rt; 1.5 h, rt → 60 °C; 60 °C → rt
1.2 1 h, rt; 1.5 h, rt → 60 °C; 60 °C → rt
Referentie
- Preparation of 2-anilinopyrimidine derivatives as EGFR/ALK inhibitors for prevention/treatment of cancer, China, , ,
Productiemethode 20
Reactievoorwaarden
1.1 Reagents: Methylmagnesium chloride Solvents: 1,2-Dichloroethane , Tetrahydrofuran ; 15 min, 0 °C
1.2 0 °C → rt; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C
1.2 0 °C → rt; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C
Referentie
- Compound containing conjugated allenamide structure, its preparation method, pharmaceutical composition containing the compound and application of the compound, China, , ,
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Raw materials
- Indole
- 2,4,5-Trichloropyrimidine
- 1-(benzenesulfonyl)-3-(2,5-dichloropyrimidin-4-yl)-1H-indole
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Preparation Products
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:937366-57-9)3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Ordernummer:A1094898
Voorraadstatus:in Stock
Hoeveelheid:100mg/250mg/1g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Thursday, 29 August 2024 20:13
Prijs ($):191.0/310.0/713.0
E-mail:sales@amadischem.com
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Gerelateerde literatuur
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:937366-57-9)3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Zuiverheid:99%/99%/99%
Hoeveelheid:100mg/250mg/1g
Prijs ($):191.0/310.0/713.0